molecular formula C22H38OS B12340895 3,5-Di-tert-butyl-4-(4-(butylthio)butyl)phenol CAS No. 662143-18-2

3,5-Di-tert-butyl-4-(4-(butylthio)butyl)phenol

Cat. No.: B12340895
CAS No.: 662143-18-2
M. Wt: 350.6 g/mol
InChI Key: IXMVCPAIQVPVPX-UHFFFAOYSA-N
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Description

3,5-Di-tert-butyl-4-(4-(butylthio)butyl)phenol is a synthetic organic compound belonging to the class of phenolic antioxidants. These compounds are known for their ability to prevent the oxidation of other molecules, making them valuable in various industrial applications. The compound’s structure includes two tert-butyl groups and a butylthio group attached to a phenol ring, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Di-tert-butyl-4-(4-(butylthio)butyl)phenol typically involves the alkylation of 3,5-Di-tert-butylphenol with a butylthioalkyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenolic group in 3,5-Di-tert-butyl-4-(4-(butylthio)butyl)phenol can undergo oxidation to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: The tert-butyl and butylthio groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions include oxidized phenolic compounds, reduced hydroxy derivatives, and various substituted phenols.

Scientific Research Applications

3,5-Di-tert-butyl-4-(4-(butylthio)butyl)phenol has several applications in scientific research:

    Chemistry: It is used as a stabilizer in polymers and resins to prevent oxidative degradation.

    Biology: The compound’s antioxidant properties make it useful in studying oxidative stress and its effects on biological systems.

    Medicine: Research into its potential therapeutic effects, particularly in preventing oxidative damage in cells, is ongoing.

    Industry: It is used as an additive in lubricants, fuels, and other industrial products to enhance their stability and shelf life.

Mechanism of Action

The antioxidant activity of 3,5-Di-tert-butyl-4-(4-(butylthio)butyl)phenol is primarily due to its ability to donate hydrogen atoms from the phenolic hydroxyl group, neutralizing free radicals and preventing oxidative chain reactions. The tert-butyl groups provide steric hindrance, protecting the phenolic group from rapid degradation. The butylthio group further enhances the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Di-tert-butyl-4-hydroxybenzoic acid
  • 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
  • 2,6-Di-tert-butyl-4-methylphenol

Uniqueness

Compared to similar compounds, 3,5-Di-tert-butyl-4-(4-(butylthio)butyl)phenol has a unique combination of tert-butyl and butylthio groups, which enhances its antioxidant properties and stability. This makes it particularly effective in applications where long-term stability and resistance to oxidative degradation are crucial.

Properties

CAS No.

662143-18-2

Molecular Formula

C22H38OS

Molecular Weight

350.6 g/mol

IUPAC Name

3,5-ditert-butyl-4-(4-butylsulfanylbutyl)phenol

InChI

InChI=1S/C22H38OS/c1-8-9-13-24-14-11-10-12-18-19(21(2,3)4)15-17(23)16-20(18)22(5,6)7/h15-16,23H,8-14H2,1-7H3

InChI Key

IXMVCPAIQVPVPX-UHFFFAOYSA-N

Canonical SMILES

CCCCSCCCCC1=C(C=C(C=C1C(C)(C)C)O)C(C)(C)C

Origin of Product

United States

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